molecular formula C11H16N2O B1587739 2-(3-Methoxyphenyl)piperazine CAS No. 790164-75-9

2-(3-Methoxyphenyl)piperazine

Cat. No.: B1587739
CAS No.: 790164-75-9
M. Wt: 192.26 g/mol
InChI Key: SAQIBFOALNPYFY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of the 3-methoxyphenyl group in this compound imparts unique chemical and biological properties, making it of interest in various fields of research and industry.

Mechanism of Action

Target of Action

2-(3-Methoxyphenyl)piperazine is a piperazine derivative that primarily targets the GABA receptors . It also interacts with the serotonin receptors, specifically the 5HT-1A receptor . These receptors play a crucial role in neurotransmission, affecting various physiological and psychological functions.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It also inhibits the reuptake and induces the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The action of this compound affects the GABAergic and serotonergic pathways. By acting as a GABA receptor agonist, it influences the GABAergic pathway, which is involved in various neurological functions, including mood regulation and pain perception . Its interaction with the serotonin receptors affects the serotonergic pathway, which plays a significant role in mood, appetite, and sleep .

Pharmacokinetics

Piperazine derivatives are generally known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with GABA and serotonin receptors. By acting as a GABA receptor agonist, it can cause hyperpolarization of nerve endings, leading to flaccid paralysis . Its interaction with serotonin receptors can affect mood, appetite, and sleep .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the piperazine moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Reduced aromatic or piperazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine

Comparison: 2-(3-Methoxyphenyl)piperazine is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to 1-(2-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperazine, the 3-methoxy derivative exhibits distinct pharmacological profiles and synthetic accessibility .

Properties

IUPAC Name

2-(3-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQIBFOALNPYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401258
Record name 2-(3-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790164-75-9
Record name 2-(3-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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